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Cat. No.: B12377213 Get Quote

Application Notes and Protocols for Researchers,
Scientists, and Drug Development Professionals
This document provides a detailed guide for the labeling of nucleic acids with AF 555 azide
using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click

chemistry." AF 555 is a bright, photostable fluorescent dye with excitation and emission

maxima in the orange spectrum, making it an excellent choice for a variety of applications in

molecular biology and drug development.

Introduction
Nucleic acid labeling is a fundamental technique in molecular biology for studying the structure,

function, and dynamics of DNA and RNA. The covalent attachment of fluorescent dyes, such as

AF 555, enables the visualization and quantification of nucleic acids in a wide range of

applications, including fluorescence in situ hybridization (FISH), microarray analysis, and next-

generation sequencing.

Click chemistry offers a highly efficient and specific method for labeling biomolecules.[1][2][3][4]

The reaction involves the formation of a stable triazole linkage between an azide-modified

fluorophore (AF 555 azide) and an alkyne-modified nucleic acid.[1][2][3] This bioorthogonal

reaction is rapid, high-yielding, and occurs under mild conditions, preserving the integrity of the

nucleic acid.[1][2]
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Key Features of AF 555 Azide Labeling:

High Specificity: The azide-alkyne reaction is highly selective and does not interfere with

other functional groups present in nucleic acids.[3]

Efficiency: The copper-catalyzed reaction proceeds with high efficiency, often achieving near-

quantitative labeling.[1][5]

Versatility: This method can be used to label various types of nucleic acids, including DNA,

RNA, and oligonucleotides.

Photostability: AF 555 is a photostable fluorophore, allowing for robust imaging and analysis.

[6]

Quantitative Data Summary
The efficiency of nucleic acid labeling with AF 555 azide can be assessed by determining the

degree of labeling (DOL), often expressed as the dye-to-base ratio. The following tables

provide typical performance data and the key spectral properties of AF 555.

Table 1: Typical Labeling Efficiency and Yields

Parameter Typical Value Notes

Labeling Efficiency > 90%

Efficiency can be influenced by

the purity of the nucleic acid

and reagents.

Final Product Yield 85 - 95%

Yields are dependent on the

purification method used after

the labeling reaction.[5]

Dye-to-Oligonucleotide Ratio 1:1 (for terminal labeling)
For oligonucleotides with a

single alkyne modification.

Dye-to-Base Ratio (for internal

labeling)
1 dye per 20-50 bases

This can be controlled by the

incorporation rate of alkyne-

modified nucleotides.
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Table 2: Spectral Properties of AF 555

Property Value

Excitation Maximum (λex) 555 nm[7]

Emission Maximum (λem) 565 nm[7]

Molar Extinction Coefficient (ε) 150,000 cm⁻¹M⁻¹[7]

Quantum Yield (Φ) ~0.1[8]

Experimental Protocols
This section provides a detailed, step-by-step protocol for the copper-catalyzed click chemistry

labeling of alkyne-modified nucleic acids with AF 555 azide.

Materials and Reagents
Alkyne-modified DNA or RNA (e.g., with a 5'-ethynyl or internal alkyne modification)

AF 555 Azide

Anhydrous Dimethyl Sulfoxide (DMSO)

Copper(II) Sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine

(TBTA) as a copper-stabilizing ligand

Sodium Ascorbate (freshly prepared)

Triethylammonium Acetate (TEAA) buffer (2 M, pH 7.0)

Nuclease-free water

Purification supplies (e.g., ethanol, sodium acetate, spin columns, or HPLC system)

Experimental Workflow Diagram
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Experimental Workflow for Nucleic Acid Labeling
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Click Reaction
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Analysis
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Stock Solution (10 mM in DMSO)

Prepare Copper/Ligand
Stock Solution
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A diagram illustrating the step-by-step workflow for labeling nucleic acids with AF 555 azide.
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Step-by-Step Protocol
1. Preparation of Stock Solutions:

AF 555 Azide Stock (10 mM): Dissolve the appropriate amount of AF 555 azide in

anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light and

moisture.

Copper(II)-Ligand Stock (10 mM): Prepare a 10 mM solution of CuSO₄ and a 50 mM solution

of THPTA or TBTA in nuclease-free water. To prepare the final stock, mix one part CuSO₄

solution with five parts ligand solution. This will result in a 1:5 molar ratio of copper to ligand.

Sodium Ascorbate Stock (5 mM): Dissolve sodium ascorbate in nuclease-free water to a final

concentration of 5 mM. This solution should be prepared fresh for each experiment as it is

prone to oxidation.[3]

2. Click Reaction Setup:

In a microcentrifuge tube, combine the following reagents in the specified order:

Alkyne-modified nucleic acid (e.g., 1 nmol)

2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M[3][9]

Nuclease-free water to bring the volume to the desired reaction volume (e.g., 40 µL)

AF 555 Azide stock solution (e.g., 2 µL of 10 mM stock for a 2-fold molar excess over the

nucleic acid)

Vortex the mixture gently.

Add the Copper(II)-Ligand stock solution to a final concentration of 0.5 mM.

Initiate the reaction by adding the freshly prepared Sodium Ascorbate stock solution to a final

concentration of 2.5 mM.

Vortex the reaction mixture gently but thoroughly.
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3. Incubation:

Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction

time can be optimized depending on the specific nucleic acid and desired labeling efficiency.

4. Purification of Labeled Nucleic Acid:

It is crucial to remove unreacted AF 555 azide and the copper catalyst. Common purification

methods include:

Ethanol Precipitation: For larger DNA/RNA fragments. Add 0.1 volumes of 3 M sodium

acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1

hour, then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol.

Spin Column Purification: Use a commercially available nucleic acid purification spin

column suitable for the size of your nucleic acid.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is

recommended for oligonucleotides to ensure high purity.[7]

5. Quantification and Determination of Labeling Efficiency:

Measure the absorbance of the purified, labeled nucleic acid at 260 nm (for nucleic acid) and

555 nm (for AF 555) using a spectrophotometer.

Calculate the concentration of the nucleic acid:

Corrected A₂₆₀ = A₂₆₀ - (A₅₅₅ x 0.08)

Nucleic Acid Concentration (µM) = (Corrected A₂₆₀ / ε₂₆₀) x 1,000,000

ε₂₆₀ is the molar extinction coefficient of the nucleic acid.

Calculate the concentration of the dye:

Dye Concentration (µM) = (A₅₅₅ / 150,000) x 1,000,000

Calculate the Degree of Labeling (DOL) or Dye-to-Base Ratio:
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DOL = Dye Concentration / Nucleic Acid Concentration

Signaling Pathways and Logical Relationships
The core of this labeling technique is the copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) reaction. The following diagram illustrates the catalytic cycle.

Conceptual Diagram of CuAAC Reaction

Catalytic Cycle

Alkyne-Modified
Nucleic Acid

Copper Acetylide
Intermediate

 + Cu(I)

AF 555 Azide

Cu(I)Six-membered
Copper Metallacycle

 + AF 555 Azide Triazolide-Copper
Intermediate

Releases

AF 555 Labeled
Nucleic Acid

 + H+

Click to download full resolution via product page

A simplified representation of the copper-catalyzed azide-alkyne cycloaddition (CuAAC)
mechanism.

In this reaction, Cu(I) acts as a catalyst to facilitate the cycloaddition between the terminal

alkyne on the nucleic acid and the azide group on the AF 555 dye, resulting in the formation of

a stable 1,4-disubstituted triazole ring.[10][11] Sodium ascorbate is used to reduce Cu(II) to the

active Cu(I) catalytic species in situ.[10]

Troubleshooting
Table 3: Common Issues and Solutions
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Issue Possible Cause Recommended Solution

Low Labeling Efficiency
Inactive AF 555 azide due to

hydrolysis.

Use anhydrous DMSO for

stock solutions and store

properly at -20°C, protected

from light and moisture.

Oxidized sodium ascorbate.

Prepare a fresh solution of

sodium ascorbate immediately

before use.

Impure nucleic acid sample

(e.g., presence of primary

amines like Tris buffer).

Purify the nucleic acid sample

before the labeling reaction.

High Background

Fluorescence

Incomplete removal of

unreacted AF 555 azide.

Optimize the purification

method. For oligonucleotides,

HPLC is highly recommended.

Degradation of Nucleic Acid Nuclease contamination.

Use nuclease-free water,

tubes, and pipette tips

throughout the procedure.

Excessive copper

concentration.

Ensure the correct

concentration of the copper-

stabilizing ligand is used.

Conclusion
The use of AF 555 azide in conjunction with click chemistry provides a robust and versatile

platform for the fluorescent labeling of nucleic acids. The high efficiency, specificity, and mild

reaction conditions make this an ideal method for a wide array of applications in research and

drug development. By following the detailed protocols and troubleshooting guide provided,

researchers can achieve reliable and reproducible labeling of their nucleic acid samples for

downstream analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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